Cas no 2138202-74-9 (2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl-)
2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl-
-
- Inchi: 1S/C7H12N2O3S/c1-3-6-4-9-7(12-6)5-13(10,11)8-2/h4,8H,3,5H2,1-2H3
- InChI Key: YREOSUVLYIOIMS-UHFFFAOYSA-N
- SMILES: O1C(CC)=CN=C1CS(NC)(=O)=O
2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-645421-0.05g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 0.05g |
$888.0 | 2023-03-05 | ||
| Enamine | EN300-645421-0.1g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 0.1g |
$930.0 | 2023-03-05 | ||
| Enamine | EN300-645421-0.25g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 0.25g |
$972.0 | 2023-03-05 | ||
| Enamine | EN300-645421-0.5g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 0.5g |
$1014.0 | 2023-03-05 | ||
| Enamine | EN300-645421-1.0g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-645421-2.5g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 2.5g |
$2071.0 | 2023-03-05 | ||
| Enamine | EN300-645421-5.0g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 5.0g |
$3065.0 | 2023-03-05 | ||
| Enamine | EN300-645421-10.0g |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanesulfonamide |
2138202-74-9 | 10.0g |
$4545.0 | 2023-03-05 |
2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl-
Recent Advances in the Study of 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- (CAS: 2138202-74-9)
In recent years, the compound 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- (CAS: 2138202-74-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazole and sulfonamide functional groups, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- has been optimized in recent studies to improve yield and purity. Researchers have reported a novel multi-step synthetic route that involves the condensation of ethyl oxazole derivatives with sulfonamide precursors, followed by selective methylation. This method has demonstrated a high degree of reproducibility and scalability, making it suitable for industrial-scale production. The structural elucidation of the compound was confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry.
Pharmacological studies have revealed that 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. In particular, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the nanomolar range, suggesting its potential as a novel anti-inflammatory agent. Additionally, preliminary in vitro studies have indicated that the compound may also modulate the activity of certain kinases implicated in cancer progression, opening new avenues for oncological research.
Recent in vivo studies have further validated the therapeutic potential of this compound. Animal models of rheumatoid arthritis treated with 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- demonstrated significant reduction in joint inflammation and pain, comparable to existing standard treatments but with fewer gastrointestinal side effects. These findings underscore the compound's potential as a safer alternative to current nonsteroidal anti-inflammatory drugs (NSAIDs).
Despite these promising results, challenges remain in the clinical translation of 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl-. Pharmacokinetic studies have indicated moderate oral bioavailability, prompting ongoing research into formulation strategies to enhance absorption. Furthermore, comprehensive toxicological assessments are required to ensure its safety profile meets regulatory standards for human use.
In conclusion, 2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl- (CAS: 2138202-74-9) represents a compelling candidate for further drug development. Its dual mechanism of action, targeting both inflammatory and proliferative pathways, positions it as a potential multi-target therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties and expanding the scope of its biological evaluations to fully realize its clinical potential.
2138202-74-9 (2-Oxazolemethanesulfonamide, 5-ethyl-N-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)